molecular formula C30H32Cl3NO B14745361 (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol

(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol

Cat. No.: B14745361
M. Wt: 547.0 g/mol
InChI Key: DYLGFOYVTXJFJP-HMFDIXQSSA-N
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Description

(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a fluorene core, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol typically involves multiple steps:

    Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Addition of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Grignard reaction, where a 4-chlorophenylmagnesium bromide reacts with the fluorene core.

    Incorporation of the Dibutylamino-d18 Group: This step involves the reaction of the intermediate compound with dibutylamine-d18 under basic conditions.

    Methanol Group Addition: Finally, the methanol group can be added through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenyl group or the fluorene core, potentially leading to dechlorination or hydrogenation.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Compounds with new functional groups replacing chlorine atoms.

Scientific Research Applications

(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol has several research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol: Lacks the dibutylamino-d18 group.

    (9Z)-2,7-Dichloro-9-[(4-methylphenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol: Contains a methyl group instead of a chlorophenyl group.

Uniqueness

The presence of the dibutylamino-d18 group and the specific arrangement of chlorine atoms and the chlorophenyl group make (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol unique

Properties

Molecular Formula

C30H32Cl3NO

Molecular Weight

547.0 g/mol

IUPAC Name

2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2

InChI Key

DYLGFOYVTXJFJP-HMFDIXQSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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